molecular formula C16H16BrNOS2 B2812612 4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1704636-48-5

4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2812612
CAS No.: 1704636-48-5
M. Wt: 382.33
InChI Key: BZUMBYNRPFGTHY-UHFFFAOYSA-N
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Description

4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a bromophenyl group, a thiophene ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the bromophenyl group can yield phenyl derivatives.

Scientific Research Applications

4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane apart is the combination of the bromophenyl, thiophene, and thiazepane groups in a single molecule. This unique structure may confer specific properties that are not found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

(2-bromophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS2/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUMBYNRPFGTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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